molecular formula C10H13BBrClO2S B1524772 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-02-2

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1524772
CAS No.: 942070-02-2
M. Wt: 323.44 g/mol
InChI Key: HDFIJXYADDWMMB-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-5-chlorothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is heated to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of bromine and chlorine substituents, which provide distinct reactivity and selectivity in cross-coupling reactions. This makes it a versatile reagent for synthesizing a wide range of complex organic molecules .

Properties

IUPAC Name

2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFIJXYADDWMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700047
Record name 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-02-2
Record name 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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